molecular formula C6H9NO3 B12881326 (2R,5R)-Methyl 5-methyl-2,5-dihydrooxazole-2-carboxylate

(2R,5R)-Methyl 5-methyl-2,5-dihydrooxazole-2-carboxylate

Cat. No.: B12881326
M. Wt: 143.14 g/mol
InChI Key: JQBMMTNESVYAPS-RFZPGFLSSA-N
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Description

(2R,5R)-Methyl 5-methyl-2,5-dihydrooxazole-2-carboxylate is a chiral oxazole derivative Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-Methyl 5-methyl-2,5-dihydrooxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an α-hydroxy ester with an amide in the presence of a dehydrating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-Methyl 5-methyl-2,5-dihydrooxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce a variety of substituted oxazoles.

Scientific Research Applications

(2R,5R)-Methyl 5-methyl-2,5-dihydrooxazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2R,5R)-Methyl 5-methyl-2,5-dihydrooxazole-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-Methyl 5-methyl-2,5-dihydrooxazole-2-carboxylate is unique due to its specific stereochemistry and the presence of the oxazole ring. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl (2R,5R)-5-methyl-2,5-dihydro-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C6H9NO3/c1-4-3-7-5(10-4)6(8)9-2/h3-5H,1-2H3/t4-,5-/m1/s1

InChI Key

JQBMMTNESVYAPS-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1C=N[C@H](O1)C(=O)OC

Canonical SMILES

CC1C=NC(O1)C(=O)OC

Origin of Product

United States

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